molecular formula C9H21Cl2N3O B2964198 (S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride CAS No. 1332765-70-4

(S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride

Cat. No.: B2964198
CAS No.: 1332765-70-4
M. Wt: 258.19
InChI Key: GVSONBDTSYGLSG-JZGIKJSDSA-N
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Description

(S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride (CAS No. 1332765-70-4) is a heterocyclic compound with a molecular formula of C₉H₂₁Cl₂N₃O and a molecular weight of 258.19 g/mol . It features a piperidin-3-yl moiety linked to an acetamide backbone substituted with a dimethylamino group. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

2-(dimethylamino)-N-[(3S)-piperidin-3-yl]acetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.2ClH/c1-12(2)7-9(13)11-8-4-3-5-10-6-8;;/h8,10H,3-7H2,1-2H3,(H,11,13);2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSONBDTSYGLSG-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1CCCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(=O)N[C@H]1CCCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride, also known by its CAS number 1432679-27-0, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial, anticancer, and neuroprotective effects, supported by research findings and case studies.

Chemical Structure

The chemical formula of this compound is C9H21Cl2N3OC_9H_{21}Cl_2N_3O. The structural representation is essential for understanding its interaction with biological targets.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Research has shown that various derivatives of piperidine compounds exhibit MIC values ranging from 20 µM to 70 µM against E. coli and S. aureus . In particular, this compound was noted for its effectiveness against multi-drug resistant strains.
  • Comparative Efficacy : In a comparative study, traditional antibiotics such as ceftriaxone demonstrated lower MIC values (4 µM against S. aureus) compared to the tested piperidine derivatives, indicating that while the compound is effective, it may require optimization for enhanced potency .

Anticancer Properties

The compound has also been investigated for its potential in cancer therapy:

  • Cytotoxicity Studies : In vitro studies revealed that certain piperidine derivatives showed cytotoxic effects on cancer cell lines, with some exhibiting better performance than established chemotherapeutic agents like bleomycin . The mechanism of action appears to involve apoptosis induction in tumor cells.
  • Targeting Mechanisms : The activation of muscarinic acetylcholine receptors (M3R) by related compounds has been linked to enhanced cell proliferation and resistance to apoptosis in colorectal cancer cells . This suggests a dual role in potentially promoting cancer cell growth while providing therapeutic avenues through receptor modulation.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of Alzheimer's disease:

  • Cholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown . This inhibition is crucial for enhancing cholinergic signaling in neurodegenerative conditions.
  • Structure-Activity Relationship : Studies have indicated that modifications to the piperidine structure can enhance the selectivity and potency of these inhibitors, which is vital for developing effective treatments for Alzheimer's disease .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntibacterialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveInhibits cholinesterases

Case Studies

  • Antibacterial Efficacy : A study conducted on piperidine derivatives demonstrated their activity against resistant bacterial strains, highlighting the need for further exploration into their antimicrobial mechanisms .
  • Cancer Cell Studies : Research on FaDu hypopharyngeal tumor cells revealed that certain modifications to the piperidine scaffold significantly enhanced cytotoxicity compared to standard treatments .
  • Alzheimer's Disease Models : Investigations into dual cholinesterase inhibitors have shown promising results in improving cognitive functions in animal models, suggesting potential therapeutic applications for neurodegenerative diseases .

Comparison with Similar Compounds

Tert-Butyl 4-((3-Chloro-4-Fluorobenzyl)Amino)Piperidine-1-Carboxylate (CAS 1349716-10-4)

  • Molecular Formula : C₁₇H₂₄ClFN₂O₂
  • Key Differences: Replaces the dimethylamino-acetamide group with a tert-butyl carbamate and a 3-chloro-4-fluorobenzyl substituent.
  • Application : Used as a precursor for kinase inhibitors, emphasizing its role in cancer therapeutics rather than CNS targeting .

(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS 71697-89-7)

  • Molecular Formula : C₅H₁₃N₃O·2HCl
  • Key Differences : Linear pentanamide backbone with two amine groups instead of a cyclic piperidine.
  • Safety Profile: Limited toxicological data available; precautionary measures (e.g., avoiding inhalation) are recommended due to unstudied hazards .

Functional Analogues in Pharmaceutical and Agrochemical Contexts

Dimethenamid-P (CAS 163515-14-8)

  • Structure : (S)-2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide
  • Key Differences: Chloro and thienyl substituents instead of dimethylamino-piperidine.
  • Application : Herbicide targeting weed control in crops, contrasting with the CNS-focused applications of the target compound .

Alachlor (CAS 15972-60-8)

  • Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
  • Key Differences : Ethylphenyl and methoxymethyl groups confer herbicidal activity.
  • Regulatory Status : Listed in pesticide registries, highlighting its environmental persistence compared to the target compound’s pharmaceutical niche .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Core Structure Primary Application Key Safety Notes
This compound 1332765-70-4 C₉H₂₁Cl₂N₃O 258.19 Piperidine-acetamide Medicinal chemistry Limited toxicity data
Tert-Butyl 4-((3-chloro-4-fluorobenzyl)amino)piperidine-1-carboxylate 1349716-10-4 C₁₇H₂₄ClFN₂O₂ 354.84 Piperidine-carbamate Kinase inhibitor synthesis Not classified for hazards
Dimethenamid-P 163515-14-8 C₁₂H₁₇ClN₂O₂S 288.79 Thienyl-acetamide Herbicide Regulated under pesticide laws
Alachlor 15972-60-8 C₁₄H₂₀ClNO₂ 269.77 Ethylphenyl-acetamide Herbicide Environmental persistence

Key Research Findings

Structural Flexibility vs. Specificity : The piperidine ring in the target compound allows for stereoselective interactions with biological targets, unlike the rigid thienyl or ethylphenyl groups in agrochemical analogs .

Solubility and Bioavailability : The dihydrochloride salt form of the target compound enhances aqueous solubility compared to neutral analogs like alachlor, which require formulation adjuvants for field application .

Toxicity Profiles : While agrochemical analogs (e.g., dimethenamid-P) have well-documented ecotoxicological risks, the target compound’s hazards remain understudied, necessitating precautionary handling .

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